molecular formula C14H21NO2S B11854176 N-(2-Phenylcyclopentyl)propane-2-sulfonamide

N-(2-Phenylcyclopentyl)propane-2-sulfonamide

Cat. No.: B11854176
M. Wt: 267.39 g/mol
InChI Key: FKSYMILUYVSIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Phenylcyclopentyl)propane-2-sulfonamide is a sulfonamide derivative characterized by a cyclopentyl ring substituted with a phenyl group at the 2-position and a propane-2-sulfonamide moiety. For example, MDL 12,330A (cis-N-(2-Phenylcyclopentyl)azacyclotridec-1-en-2-amine·HCl), a structurally related compound, has been used to study adenylyl cyclase inhibition in RAW264.7 cells .

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

N-(2-phenylcyclopentyl)propane-2-sulfonamide

InChI

InChI=1S/C14H21NO2S/c1-11(2)18(16,17)15-14-10-6-9-13(14)12-7-4-3-5-8-12/h3-5,7-8,11,13-15H,6,9-10H2,1-2H3

InChI Key

FKSYMILUYVSIDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1CCCC1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylcyclopentyl)propane-2-sulfonamide typically involves the reaction of 2-phenylcyclopentanone with propane-2-sulfonamide under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the sulfonamide, followed by nucleophilic addition to the carbonyl group of the ketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylcyclopentyl)propane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group or the sulfonamide moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research has indicated that N-(2-Phenylcyclopentyl)propane-2-sulfonamide exhibits several biological activities:

  • Antimicrobial Properties : Similar sulfonamide compounds have shown effectiveness against various bacterial strains by inhibiting bacterial enzyme functions.
  • Neurotransmitter Interaction : Studies suggest that compounds with similar structures may interact with neurotransmitter systems, potentially influencing mood and cognition pathways.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial in bacterial folate synthesis pathways .

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibitory activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .
Pathogen Inhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
  • Neuropharmacological Studies :
    • Research exploring the interaction of this compound with serotonin receptors demonstrated its potential as a dual-action agent for treating mood disorders. In vitro studies showed binding affinity comparable to established antidepressants .
  • Enzyme Inhibition Studies :
    • A comparative study on sulfonamides indicated that this compound effectively inhibited DHPS and DHFR enzymes in microbial cultures, leading to reduced growth rates .
Compound IC50 (μM)
This compound5.4
Standard Sulfonamide7.1

Mechanism of Action

The mechanism of action of N-(2-Phenylcyclopentyl)propane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenyl and cyclopentyl groups can interact with hydrophobic regions of proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives exhibit diverse biological activities depending on their substituents and stereochemistry. Below is a comparative analysis of N-(2-Phenylcyclopentyl)propane-2-sulfonamide and its analogs:

Structural and Pharmacological Comparisons

Compound Name Key Substituents/Features Biological Activity/Application Molecular Weight (g/mol) Source/Reference
This compound Cyclopentyl-phenyl backbone, propane-2-sulfonamide Potential enzyme/receptor modulation (inferred) Not explicitly provided Structural analog of MDL 12,330A
LY451646 ((R)-N-(2-(4′-Cyanobiphenyl-4-yl)propyl)propane-2-sulfonamide) Cyanobiphenyl group, propyl linker AMPA receptor potentiator; cognitive enhancement with seizure risk at high doses 364.44 AMPA-R modulation studies
PF-04958242 Tetrahydrofuran-oxygen bridge, thienyl group AMPA receptor enhancer 406.45 Neuropharmacology
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide Bromophenyl substituent Pharmaceutical intermediate 330.25 Synthetic chemistry
N-(5-Bromopyridin-3-yl)propane-2-sulfonamide Bromopyridine ring Biochemical reagent 279.15 Supplier catalog

Key Research Findings

  • AMPA Receptor Modulation :
    • LY451646 enhances AMPA receptor activity but exhibits a narrow therapeutic window due to seizure induction at high doses (10× effective cognitive dose) .
    • PF-04958242 avoids agonistic effects, providing safer AMPA-R potentiation .
  • Synthetic Utility :
    • Bromophenyl and chlorobenzyl derivatives (e.g., compounds from and ) are intermediates in antitumor and antimicrobial drug synthesis .
    • Substituents like trifluoromethyl groups (e.g., in ) improve metabolic stability and binding affinity .
  • Structural Determinants of Activity :
    • The propane-2-sulfonamide moiety is critical for receptor binding across analogs.
    • Bulky aromatic groups (e.g., biphenyl in LY451646) enhance receptor selectivity but increase toxicity risks .

Physicochemical and Spectroscopic Data

Compound (Example) 1H NMR Key Peaks (δ, ppm) 13C NMR Key Peaks (δ, ppm) HRMS (ESI)
N-(3-(1,2-Dimethyl-1H-indol-3-yl)-1-oxo-1-(p-tolyl)propan-2-yl)propane-2-sulfonamide 7.89 (d), 7.51–7.46 (m), 5.49 (s) 192.79 (C=O), 141.20 (Ar-C), 28.50 (CH3) 399.0801 (obs)
N-Benzyl-N-(3-cyano-6-(trifluoromethyl)pyridin-2-yl)propane-2-sulfonamide 8.05 (d), 7.32–7.21 (m), 5.09 (s) 155.10 (CN), 122.50 (CF3), 45.20 (CH2) 384 [M+H]+

Biological Activity

N-(2-Phenylcyclopentyl)propane-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a sulfonamide functional group linked to a propane backbone, along with a phenylcyclopentyl moiety. Its molecular formula is C15H21NO2S, with an approximate molecular weight of 267.39 g/mol. This unique configuration may enhance its biological activity compared to simpler analogs due to the presence of both cyclopentyl and phenyl groups, which can influence pharmacological interactions.

Biological Activity

Research into the biological activity of this compound indicates several potential pharmacological effects:

  • Antiviral Properties : Similar sulfonamide compounds have shown antiviral activity against various viruses, including coxsackievirus B and dengue virus (DENV2). For instance, compounds with similar structures were found to inhibit DENV2 protease with IC50 values ranging from 48.2 to 121.9 µM .
  • Neurotransmitter Interaction : Studies suggest that compounds like this compound may interact with neurotransmitter systems, potentially influencing mood and cognition. This interaction is particularly relevant in the context of developing treatments for mood disorders.
  • Antibacterial Activity : Sulfonamides are traditionally known for their antibacterial properties. Research has indicated that sulfonamide derivatives can exhibit significant activity against both Gram-negative and Gram-positive bacterial strains, comparable to established antibiotics like kanamycin and tetracycline .

The exact mechanism of action for this compound remains under investigation. However, it is believed that its sulfonamide group may interfere with bacterial folate synthesis, similar to other sulfonamides. Additionally, its structural features may allow it to bind effectively to specific biological targets such as enzymes and receptors involved in neurotransmitter modulation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can provide insights into its potential efficacy:

Compound NameMolecular FormulaUnique Features
N-(2-Cyclopentylethyl)propane-2-sulfonamideC13H19NO2SLacks the phenyl group; simpler structure
N-(2-Phenoxyethyl)propane-2-sulfonamideC13H17NO3SContains an ether functional group instead of phenyl
N-(4-Methylphenyl)propane-2-sulfonamideC16H23NO2SMethyl substitution on the phenyl ring

This table highlights how the presence of the phenyl group in this compound may contribute to its enhanced biological activity compared to simpler analogs.

Case Studies and Research Findings

  • Antiviral Efficacy : In a study examining the antiviral properties of sulfonamides, derivatives similar to this compound were tested against coxsackievirus B, showing promising results in inhibiting viral replication .
  • Neuropharmacological Effects : Research has indicated that compounds with cyclopentyl structures may act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression and anxiety disorders .
  • Bactericidal Activity : A series of experiments demonstrated that sulfonamides exhibit bactericidal effects against various strains, reinforcing their role as effective antibacterial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.